molecular formula C17H25N3O7 B4144344 1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid

1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid

Cat. No.: B4144344
M. Wt: 383.4 g/mol
InChI Key: PQAHFGIDCIDCDD-UHFFFAOYSA-N
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Description

1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl group, a nitrophenoxy group, and a piperazine ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid typically involves the reaction of 1-ethylpiperazine with 3-(2-nitrophenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl substituted piperazine derivatives.

Scientific Research Applications

1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding assays.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including neurological disorders.

    Industry: In the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-[3-(2-chlorophenoxy)propyl]piperazine oxalate
  • 1-ethyl-4-[3-(2-methoxyphenoxy)propyl]piperazine oxalate
  • 1-ethyl-4-[3-(2-fluorophenoxy)propyl]piperazine oxalate

Uniqueness

1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

1-ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3.C2H2O4/c1-2-16-9-11-17(12-10-16)8-5-13-21-15-7-4-3-6-14(15)18(19)20;3-1(4)2(5)6/h3-4,6-7H,2,5,8-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAHFGIDCIDCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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